molecular formula C10H15NS B13064301 3-Methyl-4-(thiophen-3-yl)piperidine

3-Methyl-4-(thiophen-3-yl)piperidine

Cat. No.: B13064301
M. Wt: 181.30 g/mol
InChI Key: SSJDKWOGLCNCDD-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group at the third position and a thiophene ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(thiophen-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 3-methylpiperidine with a thiophene derivative in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiophene rings.

Scientific Research Applications

3-Methyl-4-(thiophen-3-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(thiophen-2-yl)piperidine: Similar structure but with the thiophene ring at the second position.

    4-(Thiophen-3-yl)piperidine: Lacks the methyl group at the third position.

    3-Methylpiperidine: Lacks the thiophene ring.

Uniqueness

3-Methyl-4-(thiophen-3-yl)piperidine is unique due to the specific positioning of the methyl and thiophene groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

3-Methyl-4-(thiophen-3-yl)piperidine is a piperidine derivative that has garnered interest for its potential biological activities. Piperidine and its derivatives are known for a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings, including in silico studies, case studies, and experimental data.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. Research utilizing computational methods such as molecular docking has shown that this compound can interact with various cancer-related targets.

Target Effect Reference
Caspase-3Induces apoptosis in cancer cells
KinasesInhibits growth of cancer cell lines
G-protein-coupled receptorsModulates signaling pathways

In vitro studies demonstrated that compounds similar to this compound reduced cell viability in multiple hematological cancer lines while increasing the expression of pro-apoptotic genes such as p53 and Bax .

Neuroprotective Effects

The compound has been predicted to have neuroprotective effects. The PASS (Prediction of Activity Spectra for Substances) analysis suggests that it may inhibit neurotransmitter uptake, which is beneficial in treating central nervous system disorders such as Parkinson's disease .

Neuroprotective Mechanism Predicted Effect Reference
Inhibition of neurotransmitter uptakePotential treatment for CNS diseases

Antimicrobial Activity

Research has also indicated antimicrobial properties associated with piperidine derivatives. The compound showed activity against both Gram-positive and Gram-negative bacteria in preliminary studies.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Case Studies and Experimental Findings

  • Case Study on Cancer Cells : A study involving various piperidine derivatives found that this compound exhibited a high binding affinity to targets associated with apoptosis pathways, indicating its potential as a therapeutic agent in cancer treatment .
  • Neuroprotection in Animal Models : In animal models, derivatives similar to this compound demonstrated significant neuroprotective effects by enhancing cognitive function and reducing neuroinflammation in models of Alzheimer's disease .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-methyl-4-thiophen-3-ylpiperidine

InChI

InChI=1S/C10H15NS/c1-8-6-11-4-2-10(8)9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3

InChI Key

SSJDKWOGLCNCDD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1C2=CSC=C2

Origin of Product

United States

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